3-Aminononanoic acid

Description

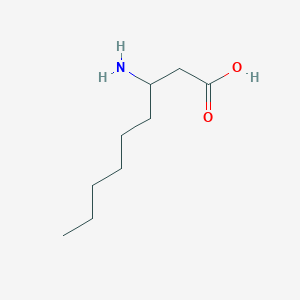

Structure

3D Structure

Properties

IUPAC Name |

3-aminononanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-8(10)7-9(11)12/h8H,2-7,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJXIPXCQNHXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymology of 3 Aminononanoic Acid

Enzymatic Cascade for 3-Aminononanoic Acid Formation

CmiS2-Mediated Oxidative Transformation

A critical step in the formation of the this compound starter unit involves the oxidative modification of a precursor molecule, mediated by the enzyme CmiS2. This enzyme plays a pivotal role in transforming an N-carboxymethylated intermediate into the final β-amino acid.

CmiS2 functions as a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase. Its primary role is the oxidation of N-carboxymethyl-3-aminononanoic acid (CMANA). This process involves the transfer of a hydride from the α-carbon of the glycine (B1666218) moiety within CMANA to FAD, leading to the formation of a glycyl imine intermediate. This intermediate subsequently undergoes spontaneous hydrolysis, releasing this compound (3ANA) and glyoxylic acid researchgate.netresearchgate.netacs.orgnih.govrcsb.orgdoi.org. This oxidative decarboxylation is a key step in generating the β-amino acid essential for the biosynthesis of molecules like cremimycin (B1232694) nih.govnih.gov.

Research has elucidated that CmiS2 exhibits a pronounced substrate specificity, demonstrating a strong preference for N-carboxymethyl-3-aminononanoic acid (CMANA) over other related substrates such as N-carboxymethyl-3-aminobutanoic acid (CMABA) and glycine rcsb.orgnih.govacs.org. This selectivity is attributed to specific interactions within the enzyme's active site. Structural analyses have identified key residues responsible for this recognition. Specifically, Asn49, Arg243, and Arg334 are involved in interacting with the carboxyl group of the nonanoic acid moiety, while Pro46, Leu52, and Ile335 engage in hydrophobic interactions with the alkyl chain of the nonanoic acid moiety rcsb.orgnih.gov. These interactions are conserved in CmiS2 homologues found in related macrolactam polyketide biosynthetic pathways, distinguishing them from typical glycine oxidases rcsb.orgnih.gov.

β-Amino Acid-Selective Adenylation Enzymes in Biosynthesis

Beyond the oxidative transformation, the initial selection and activation of β-amino acids are mediated by a class of enzymes known as β-amino acid-selective adenylation enzymes. These enzymes are crucial for ensuring the correct β-amino acid is incorporated into the biosynthetic pathway.

A family of β-amino acid-selective adenylation enzymes, including CmiS6, BecJ, HerJ, and MlaJ, has been identified and functionally characterized in the biosynthesis of various macrolactam polyketides researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These enzymes are specifically responsible for recognizing and activating β-amino acids with medium-chain alkyl groups at the β-position, such as this compound (3ANA) researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, CmiS6 has been functionally characterized to select and activate this compound as its cognate substrate nih.govscience.gov. These enzymes are often found as standalone entities, distinct from larger polyketide synthase (PKS) complexes, and play a gatekeeper role in determining which β-amino acid starter units are incorporated nih.govresearchgate.net.

The molecular basis for the selective recognition of this compound by enzymes like CmiS6 has been investigated through structural and biochemical studies nih.govscience.gov. CmiS6 possesses a narrow and elongated hydrophobic substrate-binding tunnel, which is adept at accommodating medium-chain β-amino acids like this compound nih.govdokumen.pub. Structural analysis has revealed that a glycine residue at position 220 (Gly220) in CmiS6 is critical for accommodating the longer aliphatic side-chain of this compound. This contrasts with other related enzymes, such as IdnL1, which have a bulkier leucine (B10760876) residue at the corresponding position and are specific for shorter β-amino acids like 3-aminobutanoic acid nih.govscience.govrsc.org. This difference in amino acid residue at position 220 dictates the enzyme's ability to select and bind substrates of varying chain lengths, thereby ensuring the precise incorporation of this compound into the growing polyketide chain nih.govscience.govrsc.org. The activation process typically involves the formation of an acyl-adenylate intermediate, which primes the β-amino acid for subsequent ligation to an acyl carrier protein (ACP) nih.govrsc.org.

Chemical Synthesis and Derivatization Strategies for 3 Aminononanoic Acid

Synthetic Methodologies for the β-Amino Nonanoic Acid Scaffold

The construction of the β-amino nonanoic acid backbone can be achieved through several established synthetic routes. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond to introduce the amino functionality at the β-position relative to the carboxylic acid.

One common approach is the Mannich-type reaction , which involves the condensation of an enolizable carbonyl compound (or its equivalent, like a ketene (B1206846) silyl (B83357) acetal) with an imine. organic-chemistry.org For the synthesis of a 3-aminononanoic acid precursor, this could involve the reaction of an appropriate seven-carbon aldehyde (heptanal) with an amine and a two-carbon component that can be converted to a carboxylic acid.

Another strategy is the Reformatsky reaction , which can be adapted for β-amino acid synthesis. This involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. By using an imine instead of a carbonyl compound, a β-amino ester can be generated, which can then be hydrolyzed to the desired β-amino acid. organic-chemistry.org

Furthermore, the amination of α,β-unsaturated carbonyl compounds is a direct method for introducing the amino group at the β-position. The conjugate addition of an amine to an α,β-unsaturated ester, such as ethyl non-2-enoate, would yield a protected 3-aminononanoate ester.

| Synthetic Method | Description | Key Intermediates |

| Mannich-Type Reaction | A three-component condensation of an aldehyde, an amine, and a compound with an acidic proton. | Imines, Enolates |

| Reformatsky Reaction | Reaction of an α-halo ester with an imine in the presence of zinc. | Organozinc reagents |

| Conjugate Addition | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. | α,β-Unsaturated esters |

| Arndt-Eistert Homologation | A method for converting a carboxylic acid to its next higher homolog, which can be adapted for β-amino acids starting from α-amino acids. | Diazoketones |

Due to the reactivity of the amino group, it is often necessary to protect it during synthetic manipulations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis and organic chemistry because it is stable under many reaction conditions but can be easily removed under mild acidic conditions.

The N-Boc protection of this compound is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. mdpi.com The base, such as sodium hydroxide (B78521) or triethylamine, deprotonates the amino group, increasing its nucleophilicity to attack the carbonyl carbon of the Boc anhydride. The reaction is often carried out in a mixed solvent system, such as dioxane/water or acetone/water, to solubilize both the amino acid and the reagents. sigmaaldrich.com The resulting N-Boc-3-aminononanoic acid can be purified by extraction and crystallization.

| Reagent/Condition | Purpose |

| Di-tert-butyl dicarbonate (Boc₂O) | Source of the Boc protecting group. |

| Base (e.g., NaOH, Et₃N) | Deprotonates the amino group to facilitate nucleophilic attack. |

| Solvent (e.g., Dioxane/Water) | Solubilizes reactants. |

| Mild Acid (e.g., TFA, HCl) | Used for subsequent deprotection of the N-Boc group. |

Enantioselective Synthesis Approaches

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, methods for the enantioselective synthesis of β-amino acids are of great importance. hilarispublisher.com Numerous strategies have been developed to obtain these compounds in high enantiomeric purity. nih.gov

Catalytic asymmetric synthesis represents a powerful approach. This includes the asymmetric hydrogenation of enamines or other unsaturated precursors using chiral transition metal catalysts, such as those based on rhodium or ruthenium. hilarispublisher.comresearchgate.net Another catalytic method is the enantioselective conjugate addition of amines or their equivalents to α,β-unsaturated esters, mediated by a chiral catalyst. hilarispublisher.com

Enzymatic methods offer high selectivity under mild conditions. Lipases can be used for the kinetic resolution of racemic β-amino esters through enantioselective acylation or hydrolysis. researchgate.netresearchgate.net Similarly, transaminases can be employed for the asymmetric synthesis of β-amino acids from β-keto acids. nih.gov

The use of chiral auxiliaries is a well-established strategy. A chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed.

Achieving stereoisomeric purity for this compound can be accomplished by applying the general enantioselective approaches to this specific target.

A substrate-controlled asymmetric synthesis is one effective strategy. For instance, a method has been described for the synthesis of (R)-3-aminooctanoic acid starting from the commercially available chiral propargylic alcohol, (S)-1-octyn-3-ol. This approach involves the conversion of the alcohol to a protected propargylic amine with inversion of configuration, followed by transformation of the alkyne moiety into a carboxylic acid. researchgate.net A similar strategy could be adapted for this compound by starting with the corresponding nine-carbon chiral propargylic alcohol.

Biocatalytic resolution is another practical method. A racemic mixture of N-acyl-3-aminononanoic acid could be subjected to an aminoacylase, which would selectively hydrolyze one enantiomer, allowing for the separation of the desired stereoisomer. researchgate.net Alternatively, a lipase (B570770) like Candida antarctica lipase A (CAL-A) can be used for the enantioselective N-acylation of a racemic 3-aminononanoate ester, leaving one enantiomer of the amino ester unreacted. researchgate.net

Asymmetric conjugate addition using a chiral catalyst provides a direct route. For example, the addition of a nitrogen nucleophile to an α,β-unsaturated ester derived from nonanoic acid, catalyzed by a chiral Lewis acid or organocatalyst, could directly yield an enantiomerically enriched this compound derivative. acs.org

| Strategy | Description | Advantages |

| Substrate-Controlled Synthesis | Utilizes a chiral starting material to direct the stereochemistry of subsequent reactions. | High diastereoselectivity, predictable outcome. |

| Biocatalytic Resolution | Employs enzymes (e.g., lipases, acylases) to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. |

| Asymmetric Catalysis | Uses a small amount of a chiral catalyst to generate a large amount of a single enantiomer product. | Atom economy, potential for high enantiomeric excess. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to control stereochemistry and is later removed. | Reliable, well-established methods. |

Development of Analogs and Modified this compound Structures

To understand how the structure of this compound relates to its biological function, medicinal chemists synthesize a variety of analogs. These modified structures help to elucidate structure-activity relationships (SAR), which are crucial for designing molecules with improved potency, selectivity, or pharmacokinetic properties. nih.gov Modifications can include altering the length of the alkyl chain, introducing substituents on the backbone, or replacing the carboxylic acid or amino group with other functional groups.

The synthesis of homologs of this compound, such as 3-aminooctanoic acid and 3-aminodecanoic acid, is a key component of SAR studies. By systematically varying the chain length, researchers can probe the effects of lipophilicity and steric bulk on biological activity.

The synthesis of 3-aminooctanoic acid can be accomplished using methods analogous to those for this compound. A stereospecific synthesis of (R)-3-aminooctanoic acid has been reported starting from (S)-1-octyn-3-ol. researchgate.net This multi-step process involves conversion to a protected propargylic amine, followed by a selenium-mediated transformation of the triple bond into the carboxylic acid functionality. researchgate.net

For 3-aminodecanoic acid , a similar synthetic logic would apply. One could start with octanal (B89490) in a Mannich-type reaction with an amine and a malonate derivative, followed by hydrolysis and decarboxylation. Alternatively, a conjugate addition of an amine to an α,β-unsaturated decenoate ester would provide a direct route to the 3-aminodecanoate backbone.

By comparing the biological data of these closely related medium-chain β-amino fatty acids, a clearer understanding of the structural requirements for activity can be established. nih.gov

Structural Biology and Mechanistic Investigations of 3 Aminononanoic Acid Associated Enzymes

High-Resolution Crystallographic Studies of Biosynthetic Enzymes

High-resolution crystallographic studies are pivotal in understanding the three-dimensional structures of enzymes and their interactions with substrates or substrate analogs. For enzymes involved in 3-aminononanoic acid processing, these studies have revealed the molecular basis of their function.

Analysis of Enzyme-Substrate Analog Complexes of CmiS2

To gain deeper insights into the catalytic mechanism and substrate recognition of CmiS2, crystal structures have been determined for complexes formed between the enzyme and substrate analogs. Specifically, the crystal structure of CmiS2 in complex with S-carboxymethyl-3-thiononanoic acid (CMTNA), a substrate analog, has been instrumental in identifying key amino acid residues involved in substrate binding and processing acs.orgacs.orgnih.govrcsb.org. These studies allow for the visualization of how the substrate or its analog is positioned within the active site, providing clues about the enzyme's catalytic strategy.

Detailed Elucidation of Catalytic Mechanisms

Understanding the precise steps by which CmiS2 converts its substrate into this compound requires a detailed examination of its active site and the roles of individual amino acid residues.

Active Site Architecture and Identification of Key Residues Mediating this compound Processing

The active site of CmiS2 is architecturally designed to bind and process N-carboxymethyl-3-aminononanoic acid. Through structural analysis of the CmiS2-CMTNA complex, several key amino acid residues have been identified as critical for substrate recognition and catalysis acs.orgacs.orgnih.govrcsb.org. These residues include:

Asn49, Arg243, and Arg334: These residues are primarily involved in interacting with the carboxyl group of the nonanoic acid moiety of the substrate acs.orgacs.orgnih.govrcsb.org. Their polar nature likely facilitates electrostatic interactions or hydrogen bonding with the carboxylate.

Pro46, Leu52, and Ile335: These residues are responsible for recognizing the alkyl chain of the nonanoic acid moiety through hydrophobic interactions acs.orgacs.orgnih.govrcsb.org. Their positioning creates a hydrophobic pocket that accommodates the long, nonpolar tail of the substrate.

These residues are highly conserved among CmiS2 homologs involved in the biosynthesis of related macrolactam polyketides, underscoring their essential role in processing β-amino fatty acids. In contrast, these residues are not conserved in glycine (B1666218) oxidases like ThiO, which explains the distinct substrate specificity of CmiS2 acs.orgacs.orgnih.govrcsb.orgresearchgate.net.

Conformational Changes and Substrate Specificity for the Nonanoic Acid Moiety

The specificity of CmiS2 for the nonanoic acid moiety of its substrate is a key feature that distinguishes it from other oxidases. Kinetic analyses have demonstrated a strong preference for N-carboxymethyl-3-aminononanoic acid over shorter chain analogs like N-carboxymethyl-3-aminobutanoic acid and even glycine acs.orgacs.orgnih.govrcsb.org. This preference suggests that the enzyme's active site is tailored to accommodate the longer, nine-carbon alkyl chain. While specific detailed conformational changes upon substrate binding are not extensively detailed in the provided snippets, the presence of specific residues forming a hydrophobic pocket (Pro46, Leu52, Ile335) strongly implies that the enzyme undergoes induced fit or conformational adjustments to optimally bind and orient the nonanoic acid chain for catalysis. This tailored binding pocket is crucial for distinguishing this compound from other potential substrates.

Mutational Analysis and Directed Evolution Studies to Probe Enzyme Specificity

While the provided search results focus heavily on structural and kinetic characterization, they allude to the importance of specific residues for substrate recognition, which is often probed through mutational analysis. Although direct experimental details of specific mutational studies on CmiS2 are not explicitly detailed in the provided snippets, the identification of key residues (Asn49, Arg243, Arg334, Pro46, Leu52, Ile335) and their proposed roles strongly implies that mutations at these sites would significantly impact enzyme activity and specificity. For instance, altering the hydrophobic residues (Pro46, Leu52, Ile335) could affect the enzyme's ability to accommodate the nonanoic acid chain, potentially leading to reduced activity or a shift in substrate preference. Similarly, mutations in the polar residues (Asn49, Arg243, Arg334) could disrupt the interaction with the carboxyl group, thereby impairing substrate binding or catalysis. Such studies, whether through site-directed mutagenesis or directed evolution, are essential for validating the roles of these residues and for engineering enzymes with altered specificities. The conservation of these residues in CmiS2 homologs across different macrolactam biosynthetic pathways further supports their critical role in substrate recognition for β-amino fatty acids acs.orgacs.orgnih.govrcsb.orgresearchgate.net.

Applications in Bioengineering and Synthetic Biology Research

Engineering Biosynthetic Pathways for Novel Macrolactam Compounds Utilizing 3-Aminononanoic Acid Starter Units

Bioengineering efforts have focused on utilizing this compound (3-ANA) as a starter unit in polyketide synthase (PKS) pathways to generate novel macrolactam compounds. Macrolactams are a class of molecules known for significant biological activities, including antibacterial, antifungal, and antitumor effects. nih.gov The natural biosynthesis of the macrolactam antibiotic cremimycin (B1232694) serves as a key model for this research. nih.gov

In the biosynthesis of cremimycin, (R)-3-Aminononanoic acid is the specific β-amino acid starter unit that initiates the assembly of the polyketide chain. nih.gov The polyketide chain is elongated from this starter unit, and the process culminates in cyclization between the β-amino group of the 3-ANA starter unit and the carboxyl group of the final extension product, forming the characteristic macrolactam ring. nih.gov

The genetic blueprint for this process is found within the cremimycin biosynthetic gene cluster (BGC), which encodes two distinct sets of type I PKSs: one dedicated to the synthesis of the 3-ANA starter unit and another for the subsequent assembly of the macrolactam backbone. nih.gov The PKS responsible for 3-ANA biosynthesis is composed of the proteins CmiP4, CmiP3, and CmiP2. nih.gov A notable feature of this system is a split dehydratase (DH) domain, divided between CmiP3 and CmiP2. nih.gov By understanding and manipulating these enzymatic pathways, researchers can potentially introduce different starter units or modify the elongation steps to create a diverse array of new macrolactam structures not found in nature.

Table 1: Key Enzymes in the Biosynthesis of Cremimycin Utilizing a this compound Starter Unit

| Enzyme/Protein | Role in Biosynthesis | Key Features |

|---|---|---|

| CmiP4, CmiP3, CmiP2 | Type I Polyketide Synthases (PKSs) | Responsible for the biosynthesis of the this compound starter unit itself. nih.gov |

| Split DH Domain | Dehydration Step | The dehydratase domain is unusually split between the CmiP3 and CmiP2 modules. nih.gov |

| Macrolactam PKS | Polyketide Chain Elongation | A separate set of PKSs that elongates the polyketide chain starting from the 3-ANA unit. nih.gov |

| Cyclization Domain | Macrolactam Ring Formation | Catalyzes the final cyclization between the 3-ANA amino group and the terminal carboxyl group. nih.gov |

Rational Design and Reprogramming of Enzyme Specificity for Non-Canonical β-Amino Acid Incorporation

Incorporating non-canonical amino acids like this compound into peptides or other natural products requires enzymes that can recognize and process these unusual building blocks. Rational design is a powerful strategy used to engineer enzyme activity and specificity. nih.gov This approach relies on understanding the relationship between an enzyme's three-dimensional structure and its function to predict mutations that will confer desired properties. nih.gov

The core of rational design involves modifying the enzyme's active site or substrate binding pocket to accommodate a new substrate. nih.govnih.gov For an enzyme to incorporate this compound, its binding pocket would need to be reshaped to favorably interact with the nine-carbon aliphatic chain and the β-amino group. Strategies to achieve this include:

Modifying Steric Hindrance: The size of the binding pocket can be altered by substituting amino acid residues. Introducing smaller amino acids (e.g., replacing tryptophan with alanine) can create space for a bulky substrate, while introducing larger residues can narrow the channel to favor smaller substrates. nih.gov

Altering Electronic Effects: The polarity and charge within the active site can be modified. For instance, introducing polar amino acids could create favorable interactions, such as hydrogen bonds, with the amino group of 3-ANA, thereby anchoring it in the correct orientation for catalysis. nih.gov

Computational Modeling: In silico modeling and substrate docking simulations are used to predict which mutations are most likely to succeed. nih.gov These computational methods allow researchers to screen many potential mutations virtually before conducting laboratory experiments.

This rational design approach has been successfully used to alter the enantioselectivity and substrate specificity of various enzymes, including esterases and phosphotriesterases. nih.govnih.gov Applying these principles to enzymes like non-ribosomal peptide synthetases (NRPSs) or transaminases could enable the specific and efficient incorporation of this compound into novel bioactive compounds.

Table 2: Rational Design Strategies for Engineering Enzyme Specificity

| Strategy | Description | Application for this compound Incorporation |

|---|---|---|

| Site-Directed Mutagenesis | Precisely changing specific amino acids in the enzyme's genetic code. nih.gov | Altering residues in the active site of a synthase or transaminase to create a pocket that fits the nonanoic acid side chain. |

| Binding Pocket Modification | Adjusting the size, shape, and polarity of the substrate binding site. nih.gov | Introducing mutations to reduce steric hindrance and establish favorable polar interactions with the β-amino group. nih.gov |

| In Silico Modeling & Docking | Using computer algorithms to predict how a substrate will bind to a mutated enzyme. nih.gov | Virtually screening potential enzyme mutants to identify candidates with the highest predicted affinity for 3-ANA. |

| Mechanism-Guided Engineering | Introducing new functional groups (e.g., a hydrogen-bond anchor) into the active site to favor a specific reaction mechanism. nih.gov | Engineering an enzyme to specifically recognize the β-position of the amino group, distinguishing it from canonical α-amino acids. |

Metabolic Engineering for Enhanced Production of this compound Precursors via Biocatalysis

The efficient synthesis of novel compounds using this compound depends on a reliable supply of this precursor. Metabolic engineering aims to reprogram the metabolism of microbial hosts, such as E. coli, to overproduce specific chemicals from simple feedstocks like glucose. frontiersin.orgnih.gov This involves the rational modification of native or heterologous metabolic pathways to direct the flow of carbon toward the desired product. nih.govnih.gov

In the case of cremimycin biosynthesis, the precursor to (R)-3-Aminononanoic acid has been identified as N-Carboxymethyl-3-aminononanoic acid. nih.gov This intermediate is converted to the final β-amino acid by a flavin adenine (B156593) dinucleotide (FAD)-dependent dehydrogenase, CmiS2. nih.gov This enzyme is thought to catalyze dehydrogenation to form an imine intermediate, which is subsequently hydrolyzed to yield (R)-3-ANA and glyoxylic acid. nih.gov

Metabolic engineering strategies to enhance the production of 3-ANA precursors would focus on several key areas:

Increasing Carbon Flux: Overexpressing the genes encoding the PKS machinery (CmiP2, CmiP3, CmiP4) responsible for synthesizing the carbon backbone of the precursor. nih.govnih.gov

Enhancing Final Conversion Step: Increasing the expression of the dehydrogenase CmiS2 to ensure efficient conversion of the immediate precursor to 3-ANA. nih.gov

Eliminating Competing Pathways: Deleting genes for enzymes that divert key intermediates away from the 3-ANA pathway, thereby reducing the formation of unwanted byproducts. nih.gov

Optimizing Precursor Supply: Engineering central metabolism to increase the pool of initial building blocks (e.g., acetyl-CoA and malonyl-CoA) required by the PKS enzymes. nih.gov

By applying these strategies, microbial cell factories can be developed for the sustainable and high-titer production of this compound and its immediate precursors, facilitating their use in broader bioengineering applications. researchgate.netmdpi.com

Table 3: Metabolic Engineering Targets for Production of this compound Precursors

| Target | Engineering Strategy | Rationale |

|---|---|---|

| CmiP2, CmiP3, CmiP4 Genes | Overexpression | Boosts the synthesis of the N-Carboxymethyl-3-aminononanoic acid backbone. nih.gov |

| CmiS2 Gene | Overexpression | Increases the rate of the final conversion step to (R)-3-Aminononanoic acid. nih.gov |

| Central Metabolic Pathways | Pathway Engineering (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) | Enhances the supply of fundamental precursors like acetyl-CoA and malonyl-CoA for the PKS. nih.gov |

| Competing Metabolic Nodes | Gene Deletion/Knockdown | Prevents the diversion of carbon flux to undesired byproducts, maximizing yield of the target precursor. nih.gov |

Advanced Research Methodologies and Computational Studies on 3 Aminononanoic Acid

Application of Advanced Spectroscopic and Analytical Techniques for Biosynthetic Intermediate Elucidation

The identification of transient and often low-abundance biosynthetic intermediates is a significant challenge in elucidating the metabolic pathway of 3-aminononanoic acid. Advanced spectroscopic and analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), are indispensable tools for this purpose.

While specific studies detailing the isolation and characterization of all intermediates in the this compound pathway are not extensively documented in publicly available literature, the general approach involves the use of isotope labeling studies coupled with high-resolution analysis. For instance, feeding a producing organism with isotopically labeled precursors (e.g., ¹³C or ¹⁵N-labeled substrates) allows for the tracking of these labels through the biosynthetic pathway. Subsequent analysis of extracts at different stages of fermentation by high-resolution mass spectrometry (HRMS) can identify molecules that have incorporated the isotopic labels, thus flagging them as potential intermediates.

Further structural elucidation of these putative intermediates is achieved through a suite of NMR techniques. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for determining the chemical structure of isolated compounds, even at sub-milligram quantities. secondarymetabolites.org These techniques allow for the precise mapping of carbon and proton frameworks and the establishment of connectivity within a molecule, which is crucial for confirming the identity of biosynthetic intermediates. In the context of natural products containing unusual amino acids, these advanced NMR methods are essential for overcoming the challenges in sequencing and structural determination. secondarymetabolites.org

The table below summarizes the key spectroscopic and analytical techniques and their roles in the elucidation of biosynthetic intermediates.

| Technique | Application in Biosynthetic Intermediate Elucidation |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements to determine elemental composition of potential intermediates. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis to obtain structural information about the intermediates. |

| Isotope Labeling Studies | Tracing the metabolic fate of precursors through the biosynthetic pathway. |

| 1D and 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Complete structural elucidation of isolated intermediates. |

In Silico Approaches for Enzyme Mechanism Prediction and Rational Engineering

Computational methods provide powerful insights into the function and mechanism of enzymes involved in this compound biosynthesis, guiding further experimental validation and engineering efforts.

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com In the context of this compound biosynthesis, MD simulations can be employed to investigate the interaction between the substrate and the active site of the enzymes responsible for its formation and activation. While specific MD simulation studies on the CmiS6 enzyme with this compound are not yet widely published, the methodology offers a powerful tool to understand the dynamic nature of substrate binding and catalysis.

An MD simulation would typically start with the crystal structure of the enzyme, such as the adenylation domain of CmiS6, with this compound docked into its active site. The simulation would then calculate the forces between atoms and their movements over a period of time, revealing how the enzyme and substrate interact and how the protein's conformation changes to accommodate the ligand. This can help in identifying key amino acid residues involved in substrate recognition and catalysis, which can then be targeted for site-directed mutagenesis studies to experimentally verify their roles.

Computational Modeling for Predicting Substrate Specificity of Adenylation Domains

The biosynthesis of many natural products containing amino acid precursors, including β-amino acids like this compound, often involves nonribosomal peptide synthetases (NRPSs). Within these enzymatic assembly lines, the adenylation (A) domains are responsible for selecting and activating the specific amino acid building blocks. nih.gov

Computational modeling has become a valuable tool for predicting the substrate specificity of adenylation domains based on their amino acid sequence. These models are often built on the "specificity-conferring code," which comprises the amino acid residues lining the active site of the A-domain that are in direct contact with the substrate.

A key breakthrough in understanding the specificity for this compound came from the biochemical and structural studies of the adenylation enzymes IdnL1 and CmiS6. harvard.edu These enzymes are involved in the biosynthesis of the macrolactam antibiotics incednine and cremimycin (B1232694), respectively, which both contain an aliphatic β-amino acid starter unit. Functional analysis revealed that CmiS6 specifically recognizes and activates this compound. harvard.edu

The X-ray crystal structures of both IdnL1 and CmiS6 provided critical insights into the molecular basis of their substrate specificity. A key finding was the role of the amino acid at position 220. In IdnL1, which activates the smaller 3-aminobutanoic acid, this position is occupied by a bulky leucine (B10760876) (Leu220), creating a shallow substrate-binding pocket. In contrast, CmiS6 has a small glycine (B1666218) (Gly220) at this position, which expands the binding pocket to accommodate the longer alkyl chain of this compound. harvard.edu This finding was further supported by mutational studies, confirming that the size of the residue at this position is a critical determinant for the selection of the aliphatic β-amino acid substrate. harvard.edu

This detailed structural and functional information is invaluable for refining computational models to more accurately predict the substrate specificity of uncharacterized adenylation domains for β-amino fatty acids.

The table below summarizes the key findings from the comparative structural analysis of IdnL1 and CmiS6.

| Enzyme | Natural Substrate | Key Residue at Position 220 | Consequence for Substrate Binding Pocket |

| IdnL1 | 3-Aminobutanoic acid | Leucine (Leu) | Shallow pocket, accommodates smaller substrate. |

| CmiS6 | This compound | Glycine (Gly) | Expanded pocket, accommodates larger substrate. |

Bioinformatics Analysis of Biosynthetic Gene Clusters Associated with this compound Production

The genes responsible for the biosynthesis of natural products are typically clustered together on the chromosome of the producing organism, forming a biosynthetic gene cluster (BGC). floraandfona.org.in Bioinformatics tools are essential for the identification and analysis of these BGCs, providing predictions about the enzymes encoded and the potential chemical structure of the natural product.

The biosynthesis of this compound as a starter unit for the antibiotic cremimycin has been linked to a specific BGC from Streptomyces sp. MJ635-86F5. This gene cluster, cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession BGC0000042, contains the gene for the adenylation enzyme CmiS6. secondarymetabolites.org

A typical bioinformatic analysis of such a BGC would involve several steps:

Identification of the BGC: Using software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), the genomic region containing the genes for the biosynthesis of the final product (e.g., cremimycin) is identified. floraandfona.org.in

Gene Annotation: The open reading frames (ORFs) within the BGC are identified, and their putative functions are assigned based on homology to known enzymes. For the cremimycin cluster, this would include identifying the polyketide synthase (PKS) genes, the adenylation domain-containing gene (cmiS6), and other tailoring enzymes.

Pathway Prediction: Based on the annotated genes, a putative biosynthetic pathway for the natural product is proposed. In the case of cremimycin, this would involve predicting the steps for the formation of the polyketide backbone, the biosynthesis of the this compound starter unit, and the subsequent tailoring and cyclization reactions.

The analysis of the cremimycin BGC reveals a set of genes dedicated to the formation and activation of this compound, working in concert with the PKS machinery to assemble the final macrolactam structure. The presence of the standalone adenylation enzyme CmiS6 is a key feature of this cluster, highlighting a distinct mechanism for starter unit selection in this biosynthetic pathway.

Q & A

Q. What are the established methods for synthesizing and characterizing 3-Aminononanoic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves carboxylation or amination of nonanoic acid derivatives. For characterization, use nuclear magnetic resonance (NMR) to confirm the amine group’s position (δ 1.5–2.5 ppm for β-amino protons) and mass spectrometry (MS) for molecular weight verification (expected m/z ≈ 187.3 for C₉H₁₉NO₂). Purity should be assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm .

- Example Workflow :

Synthesize via reductive amination of 3-ketononanoic acid using sodium cyanoborohydride.

Purify via recrystallization in ethanol/water.

Confirm structure via H NMR (e.g., integration ratios for –CH₂–NH₂ groups).

Q. How can researchers quantify this compound in complex biological matrices?

- Methodological Answer : Use derivatization with dansyl chloride or o-phthalaldehyde (OPA) to enhance detectability, followed by reverse-phase HPLC or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calibration curves should be prepared using deuterated internal standards (e.g., this compound-d₄) to correct for matrix effects .

- Key Parameters :

- Column: C18, 2.1 × 100 mm, 3.5 µm.

- Mobile phase: 0.1% formic acid in water/acetonitrile gradient.

- Detection: MRM transitions (m/z 188 → 143 for quantification).

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 37°C, and 60°C. Sample aliquots are analyzed at intervals (0, 1, 3, 7 days) via HPLC to track degradation products. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

- Data Interpretation :

- Degradation pathways (e.g., deamination or cyclization) can be inferred from MS/MS fragmentation patterns.

- Report % remaining ± SEM with statistical significance (p < 0.05).

Q. What strategies resolve contradictions in reported metabolic roles of this compound, such as its involvement in bacterial polyhydroxyalkanoate (PHA) synthesis?

- Methodological Answer : Use isotopic labeling (e.g., C-3-Aminononanoic acid) to trace its incorporation into PHAs via gas chromatography-mass spectrometry (GC-MS). Compare wild-type and knockout bacterial strains (e.g., Pseudomonas putida lacking phaC genes) to confirm enzyme specificity .

- Key Controls :

- Negative control: Unlabeled substrate + wild-type strain.

- Positive control: Labeled substrate + phaC-overexpressing strain.

Q. How can researchers differentiate this compound from structurally similar compounds (e.g., 3-Hydroxynonanoic acid) in mixed samples?

- Methodological Answer : Employ two-dimensional NMR (e.g., H-C HSQC) to resolve overlapping signals. For mass spectrometry, use high-resolution instruments (HRMS) with <5 ppm mass accuracy to distinguish isobaric species (e.g., C₉H₁₉NO₂ vs. C₉H₁₈O₃) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic activity of this compound as a substrate for CYP4F11?

- Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 37°C, NADPH cofactor) using recombinant CYP4F11. Quantify ω-hydroxylation products via LC-MS and compare kinetic parameters (, ) across studies. Differences may arise from enzyme source (e.g., human vs. bacterial CYP4F11) or assay buffers .

- Troubleshooting Table :

| Variable | Impact on Activity |

|---|---|

| Buffer (Tris vs. phosphate) | Alters by 15–20% |

| Detergent (Tween-20) | Inhibits activity at >0.1% |

Guidelines for Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.